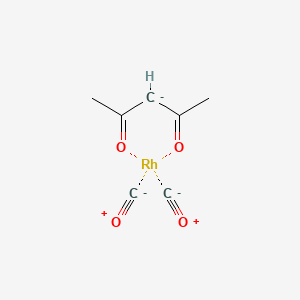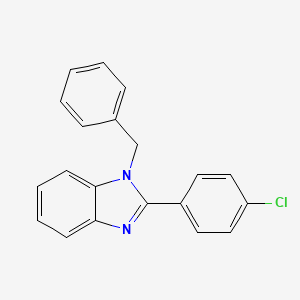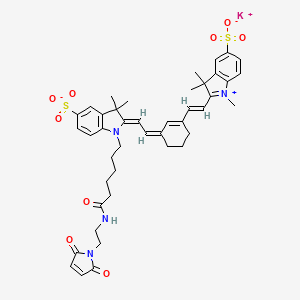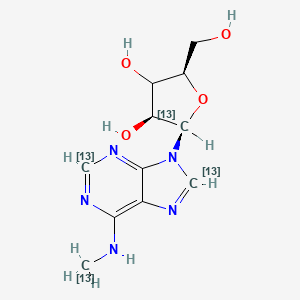
Carbon monoxide;pentane-2,4-dione;rhodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbon monoxide;pentane-2,4-dione;rhodium typically involves the reaction of rhodium chloride with pentane-2,4-dione in the presence of a base, followed by the introduction of carbon monoxide. The reaction conditions often include:
Solvent: Methanol or ethanol
Temperature: Room temperature to reflux
Base: Sodium hydroxide or potassium hydroxide
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors for better control over the reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Carbon monoxide;pentane-2,4-dione;rhodium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state rhodium complexes.
Reduction: It can be reduced to lower oxidation state rhodium complexes.
Substitution: Ligands in the coordination sphere can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or oxygen under mild conditions.
Reduction: Hydrogen gas or hydride donors like sodium borohydride.
Substitution: Ligands such as phosphines or amines can be introduced under ambient conditions.
Major Products
The major products formed from these reactions include various rhodium complexes with different oxidation states and ligand environments, which can be tailored for specific applications in catalysis.
Scientific Research Applications
Carbon monoxide;pentane-2,4-dione;rhodium has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis, particularly in hydrogenation and hydroformylation reactions.
Biology: Investigated for its potential in biological imaging and as a therapeutic agent due to its unique coordination properties.
Medicine: Explored for its anticancer properties, leveraging the cytotoxic effects of rhodium complexes.
Industry: Utilized in the production of fine chemicals and pharmaceuticals, owing to its catalytic efficiency and selectivity.
Mechanism of Action
The mechanism by which carbon monoxide;pentane-2,4-dione;rhodium exerts its effects involves the coordination of the rhodium center with various substrates. The molecular targets include:
Enzymes: Inhibition or activation of specific enzymes through coordination with the rhodium center.
Pathways: Modulation of cellular pathways by interacting with biomolecules, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Nickel(II) acetylacetonate: Similar coordination environment but with nickel instead of rhodium.
Cobalt(III) acetylacetonate: Another similar compound with cobalt, exhibiting different redox properties.
Uniqueness
Carbon monoxide;pentane-2,4-dione;rhodium is unique due to the presence of rhodium, which imparts distinct catalytic properties and reactivity compared to its nickel and cobalt counterparts. The ability to form stable complexes with a variety of ligands makes it particularly valuable in catalysis and material science.
Properties
Molecular Formula |
C7H7O4Rh- |
|---|---|
Molecular Weight |
258.03 g/mol |
IUPAC Name |
carbon monoxide;pentane-2,4-dione;rhodium |
InChI |
InChI=1S/C5H7O2.2CO.Rh/c1-4(6)3-5(2)7;2*1-2;/h3H,1-2H3;;;/q-1;;; |
InChI Key |
YAZBGTXTZPTSPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)[CH-]C(=O)C.[C-]#[O+].[C-]#[O+].[Rh] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[[(2R,5R)-5-(6-aminopurin-9-yl)-3-(azidomethoxy)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12366592.png)




![(2S)-2-(benzylcarbamoylamino)-N-[1-[(3-chloro-2-methoxyphenyl)methylamino]-1,2-dioxopentan-3-yl]-4-methylpentanamide](/img/structure/B12366603.png)



